(2E)-2-{[4-chloro-3-(trifluoromethyl)phenyl]imino}-3-methyl-4-oxo-N-(4-propoxyphenyl)-1,3-thiazinane-6-carboxamide
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Overview
Description
(2E)-2-{[4-chloro-3-(trifluoromethyl)phenyl]imino}-3-methyl-4-oxo-N-(4-propoxyphenyl)-1,3-thiazinane-6-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a thiazinane ring, a trifluoromethyl group, and a propoxyphenyl group, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-{[4-chloro-3-(trifluoromethyl)phenyl]imino}-3-methyl-4-oxo-N-(4-propoxyphenyl)-1,3-thiazinane-6-carboxamide typically involves multiple steps. One common method includes the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with a suitable amine under controlled temperature conditions. The reaction is carried out in a nonchlorinated organic solvent, inert toward isocyanates, at temperatures ranging from 20°C to 60°C . The intermediate product is then further reacted with p-toluenesulfonic acid in a polar solvent at elevated temperatures to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-{[4-chloro-3-(trifluoromethyl)phenyl]imino}-3-methyl-4-oxo-N-(4-propoxyphenyl)-1,3-thiazinane-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
(2E)-2-{[4-chloro-3-(trifluoromethyl)phenyl]imino}-3-methyl-4-oxo-N-(4-propoxyphenyl)-1,3-thiazinane-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Explored for its analgesic properties and potential use in pain management.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (2E)-2-{[4-chloro-3-(trifluoromethyl)phenyl]imino}-3-methyl-4-oxo-N-(4-propoxyphenyl)-1,3-thiazinane-6-carboxamide involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of thymidine monophosphate kinase (TMPKmt), interfering with the enzyme’s activity and thereby affecting the replication of Mycobacterium tuberculosis . The compound’s unique structure allows it to bind effectively to the active site of the enzyme, blocking its function.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
- 4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate
- N-(4-(2-chloro-4-(trifluoromethyl)phenoxy)phenyl)picolinamide
Uniqueness
Compared to similar compounds, (2E)-2-{[4-chloro-3-(trifluoromethyl)phenyl]imino}-3-methyl-4-oxo-N-(4-propoxyphenyl)-1,3-thiazinane-6-carboxamide stands out due to its thiazinane ring and propoxyphenyl group
Properties
Molecular Formula |
C22H21ClF3N3O3S |
---|---|
Molecular Weight |
499.9g/mol |
IUPAC Name |
2-[4-chloro-3-(trifluoromethyl)phenyl]imino-3-methyl-4-oxo-N-(4-propoxyphenyl)-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C22H21ClF3N3O3S/c1-3-10-32-15-7-4-13(5-8-15)27-20(31)18-12-19(30)29(2)21(33-18)28-14-6-9-17(23)16(11-14)22(24,25)26/h4-9,11,18H,3,10,12H2,1-2H3,(H,27,31) |
InChI Key |
DYNLJNXRCHMSJK-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C(=NC3=CC(=C(C=C3)Cl)C(F)(F)F)S2)C |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C(=NC3=CC(=C(C=C3)Cl)C(F)(F)F)S2)C |
Origin of Product |
United States |
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